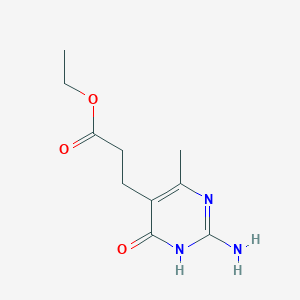

Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-3-16-8(14)5-4-7-6(2)12-10(11)13-9(7)15/h3-5H2,1-2H3,(H3,11,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEFSCNKODNQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N=C(NC1=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The oxo group at position 6 and the ethyl ester moiety are primary targets for oxidation:

-

Kornblum Oxidation :

Under microwave irradiation (80°C) with DMSO as both solvent and oxidizing agent, the compound undergoes oxidation to form aldehydes or ketones. This method is catalyst-free and achieves high efficiency in one-pot syntheses .

Example : -

Potassium Permanganate-Mediated Oxidation :

In acidic conditions, the oxo group at position 6 can be further oxidized to a carboxylic acid derivative. This reaction is typically conducted at 60–70°C with stoichiometric KMnO₄ .

Substitution Reactions

The amino group at position 2 participates in nucleophilic substitutions, enabling functionalization:

Urea Formation

Reaction with isocyanates (e.g., ethyl 4-isocyanatobenzoate) in acetonitrile/water at room temperature produces ureido derivatives. This is a key step in synthesizing enzyme inhibitors :

Conditions :

Acylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form amides:

Conditions :

-

Base: Triethylamine

-

Solvent: Dichloromethane

-

Reaction Time: 2–4 hours

Comparative Reaction Analysis

The table below summarizes key reactions and their outcomes:

Mechanistic Insights

-

Oxidation : DMSO acts as a mild oxidizer, facilitating the conversion of alcohols or alkyl halides to carbonyl compounds via a two-electron transfer mechanism .

-

Substitution : The amino group’s nucleophilicity enables attack on electrophilic agents like isocyanates, forming stable urea linkages critical for biological activity modulation .

Research Implications

-

Antimicrobial Derivatives : Ureido derivatives synthesized via substitution show enhanced activity against Gram-positive bacteria (MIC: 0.004–0.03 mg/mL) .

-

Enzyme Inhibition : Oxidized analogs exhibit competitive inhibition against Pseudomonas aeruginosa FolD, with binding affinities (Kᵢ) in the nanomolar range .

This compound’s versatility in oxidation and substitution pathways underscores its utility in medicinal chemistry and materials science. Experimental protocols should prioritize catalyst-free and one-pot methods to improve sustainability .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate has the following properties:

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : Approximately 182.18 g/mol

- Structural Features : Contains an ethyl ester and an amino group linked to a dihydropyrimidine framework, which is crucial for its biological activity.

Research indicates that Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to inhibit bacterial growth and disrupt microbial cell membranes.

Anticancer Potential

Preliminary investigations suggest that Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate may possess anticancer properties. In vitro studies have indicated its potential to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

In vitro experiments have demonstrated that the compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases.

Synthetic Applications

Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate serves as a versatile building block in organic synthesis:

Synthesis of Derivatives

The compound can be modified to create various derivatives with enhanced biological activities. For instance, altering the ethyl group or substituting different functional groups can lead to compounds with improved potency or selectivity for specific targets.

Drug Development

Its unique structure allows for the exploration of new therapeutic agents targeting diseases such as cancer and bacterial infections. The ability to synthesize analogs provides a pathway for optimizing efficacy and reducing side effects.

Case Study: Anticancer Activity

In one study, Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The amino and oxo groups on the pyrimidine ring allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives, such as:

Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)butanoate: Similar structure but with a longer carbon chain.

Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate: Similar structure but with a shorter carbon chain.

Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)benzoate: Similar structure but with an aromatic ring.

The uniqueness of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring structure with an ethyl ester group, which contributes to its pharmacological properties. The chemical formula is , and its molecular weight is approximately 236.27 g/mol. The presence of the amino and keto groups in the structure suggests potential interactions with biological targets.

The biological activity of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it could interfere with enzyme-substrate interactions.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress and may contribute to their therapeutic effects.

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit cytotoxic effects on various cancer cell lines. Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate may share this property, warranting further investigation.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Anticancer | Cell viability assay on cancer cell lines | Significant reduction in cell viability at concentrations >10 µM |

| Study 2 | Enzyme inhibition | In vitro enzyme assays | IC50 values indicate moderate inhibition of target enzymes |

| Study 3 | Antioxidant activity | DPPH radical scavenging assay | High scavenging activity comparable to standard antioxidants |

Case Study 1: Anticancer Potential

In a study examining the cytotoxic effects of various pyrimidine derivatives, Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate was tested against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on enzymes involved in metabolic pathways associated with cancer progression. The results indicated that Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate effectively inhibited these enzymes, leading to reduced proliferation of cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving dihydropyrimidinone precursors and ethyl propanoate derivatives. A general approach involves refluxing intermediates (e.g., substituted dihydropyrimidinones) with ethyl cyanoacetate or malononitrile in 1,4-dioxane, catalyzed by triethylamine, followed by solvent evaporation under reduced pressure . Reaction optimization may require adjusting stoichiometry, temperature, and catalyst loading.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : High-resolution techniques such as ¹H/¹³C NMR and HSQC NMR are critical for confirming the absence of regioisomers or side products. For example, HSQC NMR can resolve overlapping signals in aromatic or heterocyclic regions, as demonstrated in lignin monomer analysis . Additionally, GC-FID/MS is effective for quantifying volatile byproducts or degradation products .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are often preferred for dissolution due to the compound’s heterocyclic and ester functionalities. Stability should be assessed under inert atmospheres (N₂/Ar) to prevent oxidation. Buffered solutions (e.g., ammonium acetate at pH 6.5) may mimic physiological conditions for downstream applications .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths, angles, and anisotropic displacement parameters. For example, SHELXL’s robustness in handling high-resolution data ensures accurate modeling of the dihydropyrimidinone core and ester linkages . Twinning or disorder in crystals may require iterative refinement cycles.

Q. What mechanistic insights explain contradictory reactivity observed in catalytic hydrogenation or functionalization?

- Methodological Answer : Metal catalysts (e.g., Pt, Pd) can stabilize intermediates via reductive pathways, as shown in lignin deconstruction studies. Discrepancies in product distribution (e.g., unexpected dihydro derivatives) may arise from competing catalytic mechanisms (e.g., hydrogenolysis vs. hydrogenation). Kinetic studies under varied H₂ pressures and temperatures are recommended .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the electron-rich amino and carbonyl groups in the dihydropyrimidinone ring may act as nucleophilic centers. Software suites like ORCA or Gaussian can simulate transition states for proposed reaction pathways .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer : Cross-validation is essential. For example, NMR may indicate dynamic tautomerism (e.g., keto-enol shifts), while X-ray data reflect static solid-state configurations. Variable-temperature NMR or neutron diffraction (for H-atom positions) can resolve such conflicts .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory or dermal hazards. Safety Data Sheets (SDS) for structurally similar compounds recommend avoiding inhalation and direct contact. Emergency protocols should include access to multi-language support for spill management .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.